RO495

TYK2 inhibition cell-based assay IC50

RO495 (CS-2667) is a selective TYK2 inhibitor (IC50=1.5 nM) with >100-fold selectivity over JAK1/2/3. It enables dissection of IL-12, IL-23, and type I interferon signaling without confounding pan-JAK effects. Validated in STAT5 and IL-12 cell-based assays, it serves as a critical tool for autoimmune disease modeling and as a reference standard for next-gen TYK2 inhibitor development.

Molecular Formula C17H14Cl2N6O
Molecular Weight 389.2 g/mol
Cat. No. B597900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO495
SynonymsRO495
Molecular FormulaC17H14Cl2N6O
Molecular Weight389.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C17H14Cl2N6O/c1-9-7-14(25-17(20)22-9)24-13-8-10(5-6-21-13)23-16(26)15-11(18)3-2-4-12(15)19/h2-8H,1H3,(H4,20,21,22,23,24,25,26)
InChIKeyLNGDQKGREFSTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RO495: A Potent, Selective TYK2 Inhibitor for Immune Signaling Research


RO495, also known as CS-2667, is a potent small-molecule inhibitor of non-receptor tyrosine-protein kinase 2 (TYK2), a member of the Janus kinase (JAK) family central to interleukin (IL)-12, IL-23, and type I interferon signaling pathways . It has been characterized in cell-based pharmacological assays, demonstrating an IC50 of 1.5 nM against TYK2 . The compound exhibits favorable physicochemical properties for in vitro research, including high solubility in DMSO (78 mg/mL) .

Why Generic JAK Inhibitors Cannot Substitute for RO495 in TYK2-Dependent Studies


TYK2 inhibitors are not functionally interchangeable. RO495 has been reported to exhibit significant selectivity for TYK2 over other JAK family kinases (JAK1, JAK2, JAK3), with vendors reporting selectivity ratios exceeding 100-fold . In contrast, many pan-JAK inhibitors (e.g., ruxolitinib, tofacitinib) potently inhibit multiple JAK family members, leading to broader immunosuppressive effects that obscure TYK2-specific signaling mechanisms . The use of a selective inhibitor like RO495 is essential for dissecting TYK2-dependent biology without confounding off-target JAK1/2/3 inhibition. Furthermore, the specific cell-based assays validated for RO495—including STAT5 phosphorylation in Set-2 cells and IL-12 stimulation in NK92 cells [1]—provide a functional readout not generalizable to all TYK2-targeting compounds.

RO495 Quantitative Differentiation: Evidence-Based Selection Guide


Cell-Based TYK2 Inhibition Potency vs. ATP-Competitive JH1 Inhibitors

RO495 demonstrates potent inhibition of TYK2 in cell-based pharmacological assays, with a reported IC50 of 1.5 nM . In comparison, the ATP-competitive JH1 domain TYK2 inhibitor PF-06826647 (Ropsacitinib) exhibits a substantially higher IC50 of 17 nM in similar binding assays . This represents an 11-fold greater potency for RO495 in a cell-relevant context.

TYK2 inhibition cell-based assay IC50 potency comparison

Selectivity Over JAK Family Kinases

RO495 is described as a highly selective TYK2 inhibitor. While a complete public selectivity panel is not available, vendor technical documentation reports that RO495 demonstrates >100-fold selectivity for TYK2 over JAK1, JAK2, and JAK3 . In contrast, the clinical-stage TYK2 inhibitor Deucravacitinib (BMS-986165) is an allosteric JH2 domain binder with no activity against JAK1-3 JH1 domains, but its selectivity profile is achieved through a distinct mechanism . The high selectivity of RO495 minimizes confounding effects from JAK1/2/3 inhibition, enabling cleaner interrogation of TYK2-specific pathways.

JAK selectivity TYK2 kinase profiling off-target

Functional Activity in TYK2-Dependent Cell Models

RO495 has been validated in two specific TYK2-dependent functional assays: (1) inhibition of compound-mediated STAT5 phosphorylation in Set-2 cell lysates, and (2) blockade of IL-12-stimulated responses in NK92 cells using Meso Scale Discovery (MSD) technology [1]. While quantitative IC50 values for these functional readouts are not disclosed, the assays provide a defined experimental context for RO495's activity. In contrast, the allosteric inhibitor Deucravacitinib demonstrates an IC50 range of 2–14 nM for inhibition of IL-12, IL-23, and IFNα-driven cellular signaling [2], confirming TYK2 pathway engagement.

STAT5 phosphorylation IL-12 signaling NK92 cells functional assay

Solubility and Formulation for In Vitro Applications

RO495 exhibits high solubility in DMSO at 78 mg/mL (200.39 mM) , facilitating the preparation of concentrated stock solutions for cell-based assays. For in vivo formulation, a recommended vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline yields a clear solution at 1 mg/mL (2.57 mM) with sonication . In comparison, the TYK2 JH2 inhibitor Deucravacitinib has a reported DMSO solubility of ≥100 mg/mL , but its optimal in vivo formulation may differ due to distinct physicochemical properties.

DMSO solubility in vitro formulation compound handling stock solution

Optimal Research Applications for RO495 Based on Quantitative Evidence


Dissecting TYK2-Specific Signaling in Immune Cells

RO495's high selectivity for TYK2 over JAK1/2/3 makes it an ideal tool for researchers studying IL-12, IL-23, and type I interferon signaling pathways without confounding JAK1/2/3-mediated effects. Use in primary immune cells or cell lines (e.g., NK92, Set-2) to isolate TYK2-dependent phosphorylation events (e.g., STAT4, STAT5) [1].

Validating TYK2 as a Therapeutic Target in Autoimmune Disease Models

The potent cellular IC50 of 1.5 nM supports the use of RO495 in preclinical in vitro models of autoimmune diseases (e.g., psoriasis, inflammatory bowel disease). It can be employed to validate TYK2 dependency in disease-relevant cellular assays prior to advancing more costly tool compounds.

Benchmarking Novel TYK2 Inhibitors in Head-to-Head Cellular Assays

With its well-defined cell-based activity in STAT5 phosphorylation and IL-12 stimulation assays [1], RO495 serves as a robust reference compound for evaluating the potency and selectivity of next-generation TYK2 inhibitors. Its activity can be directly compared to clinical-stage inhibitors like Deucravacitinib [2] in standardized assays.

In Vitro Toxicology and Off-Target Screening Studies

Given the reported >100-fold selectivity window , RO495 is suitable for use in cytotoxicity and off-target profiling panels to establish baseline TYK2 inhibitor safety margins. This is particularly valuable for differentiating TYK2-specific toxicities from those mediated by JAK1/2/3 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO495

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.